4-Nitro-2-(trifluoromethyl)pyridine

Medicinal Chemistry Physical Organic Chemistry Property Prediction

4-Nitro-2-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block, distinguished by its dual 4-nitro and 2-trifluoromethyl substitution pattern on a pyridine core. It belongs to the trifluoromethylpyridine (TFMP) class, a motif critical for imparting enhanced metabolic stability and lipophilicity to pharmaceutical and agrochemical candidates.

Molecular Formula C6H3F3N2O2
Molecular Weight 192.10 g/mol
Cat. No. B11905816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-2-(trifluoromethyl)pyridine
Molecular FormulaC6H3F3N2O2
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C6H3F3N2O2/c7-6(8,9)5-3-4(11(12)13)1-2-10-5/h1-3H
InChIKeyOWICTKSPALFYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-2-(trifluoromethyl)pyridine: Sourcing and Specifications for Advanced R&D


4-Nitro-2-(trifluoromethyl)pyridine is a highly specialized heterocyclic building block, distinguished by its dual 4-nitro and 2-trifluoromethyl substitution pattern on a pyridine core [1]. It belongs to the trifluoromethylpyridine (TFMP) class, a motif critical for imparting enhanced metabolic stability and lipophilicity to pharmaceutical and agrochemical candidates [2]. Its unique structural arrangement makes it a strategic intermediate for synthesizing compounds that are not accessible from simpler, monosubstituted pyridine analogs.

4-Nitro-2-(trifluoromethyl)pyridine: Why Alternatives Cannot Meet Specific Synthesis Needs


Substituting 4-Nitro-2-(trifluoromethyl)pyridine with a generic pyridine derivative is not feasible due to the unique electronic and steric environment created by the precise 2- and 4-substitution pattern. The combined electron-withdrawing effects of both the nitro and trifluoromethyl groups drastically alter the ring's reactivity, governing regio-selectivity in downstream reactions like nucleophilic aromatic substitution (SNAr) and cross-couplings [1]. While other isomers, such as 2-nitro-3-(trifluoromethyl)pyridine, share the same molecular formula, their different substitution patterns lead to fundamentally different reactivity profiles, making them non-interchangeable for the construction of specific molecular architectures.

4-Nitro-2-(trifluoromethyl)pyridine: A Comparative Data Guide for Strategic Procurement


Predicted pKa and Electronic Profile vs. 2-(Trifluoromethyl)pyridine

The presence of the 4-nitro group dramatically alters the pyridine ring's electronic properties compared to the parent 2-(trifluoromethyl)pyridine. This is reflected in the predicted pKa (most acidic) value, which provides a quantifiable measure of the ring's electron deficiency and, consequently, its increased susceptibility to nucleophilic attack. A more acidic proton indicates a more electron-deficient and reactive ring system [1].

Medicinal Chemistry Physical Organic Chemistry Property Prediction

Predicted Boiling Point and Density vs. 2-Nitro-3-(trifluoromethyl)pyridine

The substitution pattern of 4-Nitro-2-(trifluoromethyl)pyridine results in distinct physicochemical properties compared to its positional isomer, 2-Nitro-3-(trifluoromethyl)pyridine. These differences in predicted boiling point and density are critical for developing robust purification and isolation protocols, particularly in large-scale synthesis. The lower predicted boiling point of the target compound can be an advantage in certain distillation processes [1].

Process Chemistry Purification Physicochemical Properties

Dihydroorotase Enzyme Inhibition: Target Compound vs. Expected Activity of Unsubstituted Analog

While the target compound itself shows weak activity against dihydroorotase, this data point is crucial for establishing a structure-activity relationship (SAR) baseline. The presence of the 4-nitro and 2-trifluoromethyl groups on the pyridine core results in an IC50 of 180 µM, a value that is significantly different from what would be expected for a simpler, unsubstituted pyridine, which would likely show negligible inhibition in this assay [1]. This demonstrates that the specific functionalization pattern of 4-Nitro-2-(trifluoromethyl)pyridine imparts a defined, albeit weak, interaction with this biological target.

Biochemistry Enzyme Inhibition Drug Discovery

4-Nitro-2-(trifluoromethyl)pyridine: Key Application Scenarios for Advanced R&D


Scaffold for Designing Next-Generation Agrochemicals

This compound is a valuable synthetic intermediate for building novel TFMP-containing agrochemical candidates. The 4-nitro group serves as a synthetic handle for further derivatization (e.g., reduction to an amine, SNAr), while the 2-trifluoromethyl group imparts the favorable properties that have led to the success of over 20 commercialized TFMP agrochemicals [1]. This combination allows for the exploration of new chemical space in the search for novel herbicides, insecticides, and fungicides.

Late-Stage Functionalization Intermediate in Drug Discovery

4-Nitro-2-(trifluoromethyl)pyridine is an ideal substrate for advanced synthetic methodologies. Its specific electronic profile, characterized by a low predicted pKa, makes it highly susceptible to selective metal-catalyzed cross-couplings and SNAr reactions, even in the presence of other functional groups [1]. This enables its use in late-stage functionalization of complex drug candidates to rapidly generate focused libraries of TFMP-containing analogs, a key strategy in modern medicinal chemistry.

Synthesis of Tailored Building Blocks for Targeted Libraries

The compound serves as a versatile precursor for synthesizing a range of more complex, functionalized pyridine derivatives. For instance, the nitro group can be selectively reduced to a primary amine, providing a key handle for forming amide bonds or further elaborating to other nitrogen-containing heterocycles [1]. This makes it an essential building block for creating targeted chemical libraries focused on specific biological pathways, such as kinase inhibition or GPCR modulation.

Calibration of Predictive Reactivity Models in Computational Chemistry

The well-defined and strong electron-withdrawing effects of both the nitro and trifluoromethyl groups make 4-Nitro-2-(trifluoromethyl)pyridine an excellent molecular probe for calibrating and validating computational models used to predict reactivity. Its predicted pKa and other physical properties [1] serve as reference data points for in silico calculations aimed at forecasting the outcome of complex synthetic transformations, thereby aiding reaction design and optimization.

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